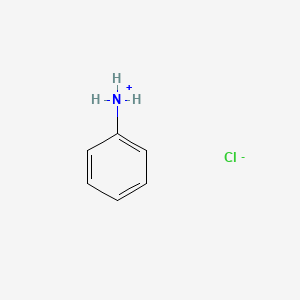

Phenylazanium;chloride

Description

Aniline Hydrochloride can cause cancer according to The Environmental Protection Agency (EPA).

Structure

3D Structure of Parent

Properties

IUPAC Name |

aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCPOSDMTGQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N.ClH, Array, C6H8ClN | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |

| Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89183-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94750-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020091 | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

380 °F (NTP, 1992), 193 °C o.c. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

142-04-1, 97467-77-1 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97467-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576R1193YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

388 °F (NTP, 1992), 196-202 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Anilinium Chloride

Abstract

Anilinium chloride (C₆H₅NH₃⁺Cl⁻) is the hydrochloride salt of aniline, a foundational aromatic amine in synthetic chemistry. Its conversion from the less stable, oily aniline base into a solid, water-soluble salt dramatically enhances its utility, stability, and handling characteristics. This guide provides a comprehensive exploration of the essential physicochemical properties of anilinium chloride, offering insights critical for its application in pharmaceutical development, organic synthesis, and materials science. We will delve into its structural, thermodynamic, spectroscopic, and solubility characteristics, grounded in established experimental data and protocols. This document is intended to serve as a key reference for researchers, chemists, and drug development professionals who utilize aniline and its derivatives.

Introduction: The Strategic Importance of Anilinium Chloride

Aniline is a cornerstone of the chemical industry, but its application in its free base form is often hampered by its limited aqueous solubility, susceptibility to oxidation (leading to discoloration), and challenging handling properties.[1][2] The synthesis of anilinium chloride via a simple acid-base reaction with hydrochloric acid elegantly circumvents these issues.[3] The resulting anilinium salt is a stable, crystalline solid that is freely soluble in water, rendering it an ideal precursor for a vast array of chemical transformations.[4]

In drug development, the formation of hydrochloride salts is a ubiquitous strategy to improve the bioavailability and stability of active pharmaceutical ingredients (APIs) containing basic amine functionalities. Understanding the properties of a model compound like anilinium chloride provides fundamental insights into the behavior of more complex amine hydrochlorides. Its use spans from a synthetic intermediate in the production of dyes and polymers to a reagent in analytical chemistry.[5][6][7]

Molecular and Structural Properties

The conversion of aniline to anilinium chloride induces significant changes in its molecular geometry and electronic structure. The protonation of the lone pair on the nitrogen atom alters the hybridization and bond lengths within the molecule.

Molecular Identity

-

Chemical Name: Anilinium chloride

-

Synonyms: Aniline hydrochloride, Phenylammonium chloride[2]

Crystalline Structure

Anilinium chloride exists as a white to off-white or grey crystalline solid.[4][6] It is known to be hygroscopic and can darken upon exposure to air and light, a characteristic inherited from the oxidative sensitivity of aniline.[1][2][9] Structurally, it possesses a monoclinic crystal lattice with the space group Cc.[10] A key structural change upon protonation is the elongation of the C-N bond from approximately 1.41 Å in neutral aniline to 1.474 Å in the anilinium cation, reflecting the change in nitrogen's hybridization and bonding.[3]

Thermodynamic Profile

The thermodynamic properties of anilinium chloride dictate its behavior under various processing and storage conditions, which is critical for scaling up synthetic procedures and ensuring long-term stability.

Table 1: Core Physicochemical and Thermodynamic Properties

| Property | Value | Source(s) |

| Appearance | White to off-white/grey crystalline solid.[4][6] | Chem-Impex, Amaris Chemical |

| Density | 1.22 g/cm³ | [6][11] |

| Melting Point | 196 - 202 °C | [3][5][12] |

| Boiling Point | 245 °C (at 1013 hPa) | [3][5][12][13] |

| Flash Point | 193 - 194 °C | [8][9][13] |

| Bulk Density | ~500 kg/m ³ | [12][13] |

Thermal Stability and Decomposition

Anilinium chloride is stable under standard conditions but will decompose upon strong heating.[5] This decomposition process generates toxic and corrosive fumes, including aniline, hydrogen chloride, and nitrogen oxides.[1] This thermal liability is a critical consideration for safety during high-temperature reactions and for disposal. Studies involving metal complexes of anilinium have further elucidated its thermal decomposition pathways.[14][15]

Solubility and Acid-Base Chemistry

The primary advantage of converting aniline to its hydrochloride salt is the dramatic increase in aqueous solubility. This property is governed by the ionic nature of the salt and its interaction with polar solvents.

Solubility Profile

The principle of "like dissolves like" governs the solubility of anilinium chloride.[16] As an ionic salt, it exhibits high solubility in polar solvents and poor solubility in non-polar environments.[16]

Table 2: Solubility of Anilinium Chloride in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1070 g/L | 25 | [3][5][12] |

| Ethanol | Soluble / Slightly Soluble | Not specified | [4][10] |

| Diethylether | Practically Insoluble | Not specified | [10] |

| Chloroform | Soluble | Not specified | [7] |

The solubility in mixed solvent systems, such as alcohol-water mixtures, is also of significant interest for crystallization and reaction optimization. For instance, the solubility of anilinium chloride in alcohol-water systems generally decreases as the concentration of the alcohol increases beyond 20%.[17]

Acidity and pKa

The anilinium ion (C₆H₅NH₃⁺) is the conjugate acid of aniline. As such, an aqueous solution of anilinium chloride is acidic due to the hydrolysis of the anilinium ion to release a proton.[4]

C₆H₅NH₃⁺ + H₂O ⇌ C₆H₅NH₂ + H₃O⁺

The acid dissociation constant (Ka) for this equilibrium is reported as 2.51 x 10⁻⁵.[18] This corresponds to a pKa of approximately 4.60 , which is a crucial parameter for designing buffer systems and predicting the protonation state of the molecule at a given pH. Aqueous solutions typically exhibit a pH in the range of 3-4.[4]

Diagram: Acid-Base Equilibrium of Anilinium Chloride

Caption: Reversible equilibrium between the anilinium ion and its conjugate base, aniline.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of anilinium chloride. Protonation of the amine group results in distinct spectral shifts compared to the free aniline base.

-

Infrared (IR) Spectroscopy: The IR spectrum of anilinium chloride is characterized by the appearance of broad absorptions corresponding to the N-H stretching vibrations of the -NH₃⁺ group. The aromatic C-H and C=C stretching and bending vibrations of the phenyl ring are also prominent. An evaluated reference spectrum is available in the NIST Chemistry WebBook.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Compared to aniline, the aromatic protons in the anilinium ion experience a downfield shift due to the electron-withdrawing effect of the protonated amino group.[20] The protons of the -NH₃⁺ group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon atoms of the phenyl ring also exhibit shifts upon protonation. Reference spectra for anilinium chloride, often recorded in deuterated DMSO, are available in spectral databases.[21]

-

-

UV-Vis Spectroscopy: The ultraviolet absorption spectrum of aniline is altered upon protonation. The n → π* transition observed in aniline is affected by the unavailability of the nitrogen lone pair in the anilinium ion.[22] The NIST WebBook provides reference UV-Vis spectra for anilinium chloride in solution.[23]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling is crucial for safety. Anilinium chloride is classified as a toxic substance.

-

Hazards: It is toxic if swallowed, inhaled, or in contact with skin.[5][24][25] It is known to cause serious eye damage and may cause an allergic skin reaction.[25][26] Furthermore, it is suspected of causing genetic defects and cancer.[25][26]

-

Handling: Work should be conducted in a well-ventilated area or fume hood.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[26]

-

Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidizing agents and strong bases.[4][5][13] The container should be kept tightly closed to protect it from moisture and light.[1]

Applications in Research and Development

The favorable properties of anilinium chloride make it a versatile reagent and intermediate in various fields:

-

Organic Synthesis: It serves as a stable, easy-to-handle source of the aniline moiety for producing dyes, pharmaceuticals, and other complex aromatic compounds.[4][6] It is a direct precursor in the industrial synthesis of diphenylamine and methylenedianiline, a key monomer for polyurethane production.[3]

-

Polymer Science: It is used in the production of conductive polymers like polyaniline.[6]

-

Analytical Chemistry: It is employed as an analytical reagent, for example, in the determination of furfural and for sucrose analysis.[5]

Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and analysis of anilinium chloride.

Protocol: Synthesis of Anilinium Chloride

This protocol is based on the direct acid-base neutralization of aniline. The causality is straightforward: the basic amine reacts with the strong acid to form a stable salt.

-

Preparation: In a well-ventilated fume hood, add 93 g of aniline to a suitable beaker with magnetic stirring.[27]

-

Reaction: Slowly and carefully add 110 g of concentrated hydrochloric acid to the stirring aniline.[27] The reaction is exothermic and will produce vapor; control the addition rate to manage the temperature.[28]

-

Isolation: Once the addition is complete, the anilinium chloride will begin to crystallize. The mixture can be evaporated to dryness, often on a steam bath or hot plate, to remove water and any excess HCl.[28][29]

-

Drying: The resulting solid should be transferred to a vacuum oven and dried to a constant weight to remove residual moisture. This step is critical as the compound is hygroscopic.[29]

Diagram: Synthetic Workflow

Caption: A simplified workflow for the synthesis of anilinium chloride from aniline.

Protocol: Spectroscopic Sample Preparation (NMR)

The choice of solvent is critical for ensuring the compound remains in its protonated state for accurate analysis.

-

Sample Weighing: Accurately weigh 5-10 mg of dry anilinium chloride.[20]

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[20] DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to dissolve them without promoting proton exchange that could complicate spectra.

-

Homogenization: Gently vortex or shake the tube until the sample is completely dissolved. The sample is now ready for analysis.

Conclusion

Anilinium chloride is more than just a simple salt; it is a strategically important derivative of aniline that offers enhanced stability, solubility, and handling. Its well-defined physicochemical properties—from its monoclinic crystal structure and specific melting point to its acidic nature and distinct spectroscopic signature—make it a reliable and predictable compound for researchers. The insights and protocols detailed in this guide provide the necessary foundation for the effective and safe utilization of anilinium chloride in pioneering research and development endeavors.

References

-

anilinium chloride - ChemBK. (n.d.). ChemBK. Retrieved from [Link]

-

Anilinium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Anilinium chloride - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Anilium Chloride Extra Pure - Amaris Chemical Solutions. (n.d.). Amaris Chemical Solutions. Retrieved from [Link]

-

Aniliniumchlorid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives in. (2011, May 21). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com. (2019, March 13). Chegg.com. Retrieved from [Link]

-

Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives - AKJournals. (n.d.). AKJournals. Retrieved from [Link]

-

Aniline hydrochloride - pentachemicals. (2024, May 7). PENTA s.r.o. Retrieved from [Link]

-

Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15). ACS Publications. Retrieved from [Link]

-

UV–visible spectra of aniline (a), HCl doped polyaniline clay... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Aniline hydrochloride - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

-

p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of aniline hydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

-

Aniline hydrochloride - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

-

Aniline hydrochloride - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

-

ICSC 1013 - ANILINE HYDROCHLORIDE - Inchem.org. (n.d.). Inchem.org. Retrieved from [Link]

-

Chemical Properties of Aniline hydrochloride (CAS 142-04-1) - Cheméo. (n.d.). Cheméo. Retrieved from [Link]

-

Making Aniline HCl - YouTube. (2023, November 17). YouTube. Retrieved from [Link]

-

Aniline hydrochloride, 250 g, glass, CAS No. 142-04-1 | A to Z | Chemicals - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. Retrieved from [Link]

-

Aniline hydrochloride - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 2. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 8. 142-04-1・Anilinium Chloride・017-04092・019-04091・011-04095[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. garudachem.com [garudachem.com]

- 10. Aniliniumchlorid – Wikipedia [de.wikipedia.org]

- 11. Aniline hydrochloride, 250 g, glass, CAS No. 142-04-1 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 12. Anilinium chloride for synthesis 142-04-1 [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. akjournals.com [akjournals.com]

- 15. akjournals.com [akjournals.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com [chegg.com]

- 19. Aniline hydrochloride [webbook.nist.gov]

- 20. benchchem.com [benchchem.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. Aniline hydrochloride [webbook.nist.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. pentachemicals.eu [pentachemicals.eu]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. prepchem.com [prepchem.com]

- 28. m.youtube.com [m.youtube.com]

- 29. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Anilinium Chloride

Introduction: The Significance of Anilinium Chloride

Anilinium chloride (C₆H₅NH₃⁺·Cl⁻), the hydrochloride salt of aniline, serves as a fundamental model system in crystallography and medicinal chemistry.[1] Its deceptively simple structure provides profound insights into cation-π interactions, hydrogen bonding networks, and the influence of protonation on molecular geometry. For researchers and drug development professionals, understanding the precise three-dimensional arrangement of this compound is not merely an academic exercise. The stability, solubility, and reactivity of active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state structure. Anilinium chloride, as a common salt form of an amine-containing scaffold, offers a crystallographic blueprint for comprehending how intermolecular forces dictate the macroscopic properties of more complex drug molecules. This guide synthesizes data from foundational and contemporary structural studies to provide a detailed exposition of its molecular and crystal architecture.

Molecular Geometry of the Anilinium Cation

The formation of anilinium chloride from aniline involves the protonation of the amino group's lone pair of electrons by hydrochloric acid.[1] This transformation induces significant changes in the local geometry around the nitrogen atom and alters the electronic properties of the entire molecule.

The anilinium cation consists of a phenyl group attached to an ammonium head group (-NH₃⁺).[1] The protonation converts the trigonal pyramidal geometry of the -NH₂ group in aniline to a more tetrahedral geometry in the -NH₃⁺ group. This change is accompanied by an elongation of the C-N bond. In aniline, this bond has partial double bond character due to the delocalization of the nitrogen lone pair into the phenyl ring. Upon protonation, this delocalization is removed, and the C-N bond lengthens to a value typical of a C-N single bond, reported as 1.474 Å.[1]

The phenyl ring itself remains largely planar, with bond lengths and angles conforming to those of a typical aromatic system. The key geometric distinction lies in the relationship between the phenyl ring and the ammonium group, which is governed by the crystal packing forces discussed below.

Caption: Molecular structure of the anilinium cation.

The Crystal Structure: A Network of Hydrogen Bonds

The seminal work on the crystal structure of anilinium chloride was performed by C. J. Brown in 1949 using X-ray diffraction.[2] This study revealed that the compound crystallizes in the monoclinic space group Cc.[3] The structure is fundamentally ionic, composed of anilinium cations (C₆H₅NH₃⁺) and chloride anions (Cl⁻).

The dominant feature governing the crystal packing is an extensive network of charge-assisted hydrogen bonds. Each ammonium group (-NH₃⁺) acts as a hydrogen-bond donor, with its three hydrogen atoms forming interactions with neighboring chloride ions.[3][4] Specifically, each nitrogen atom is approximately equidistant from three chloride ions.[2] This creates a robust three-dimensional lattice where the cations and anions are held in a highly ordered arrangement.

The interplay of these N-H···Cl hydrogen bonds dictates the overall architecture, often leading to the formation of layered or ladder-like motifs within the crystal.[4] The phenyl rings of the anilinium cations typically engage in offset π-π stacking interactions, further stabilizing the crystal structure.[5]

Crystallographic Data

The crystallographic parameters for anilinium chloride, as determined by early X-ray diffraction studies, provide the fundamental dimensions of the unit cell.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | Cc | [3] |

| a | 15.84 ± 0.03 Å | [3] |

| b | 5.33 ± 0.03 Å | [3] |

| c | 8.58 ± 0.03 Å | [3] |

| β | 101° ± 30' | [3] |

| Z (Molecules/unit cell) | 4 | [3] |

Note: These values are from the 1949 study. Modern refinements may provide higher precision.

Key Interatomic Distances

The bond lengths and hydrogen bond distances are critical to understanding the stability and geometry of the crystal.

| Interaction | Distance (Å) | Significance | Reference |

| C-N | 1.474 | Elongated single bond, indicating removal of aniline's N-ring conjugation. | [1] |

| C-N (early data) | 1.35 | Historically reported shorter value, likely due to lower resolution. | [2] |

| N···Cl | ~3.17 | Average distance for the N-H···Cl hydrogen bonds, defining the ionic packing. | [2] |

The discrepancy between the early and more recent C-N bond length values highlights the advancements in crystallographic techniques. The value of 1.35 Å reported in 1949 was noted as being considerably shorter than the expected single bond length (1.47 Å).[2] Modern data confirms the length is indeed closer to a standard C(sp²)-N(sp³) single bond, as expected upon protonation.[1]

Caption: Schematic of N-H···Cl hydrogen bonding.

Experimental Determination of the Structure

The definitive elucidation of a crystal structure like that of anilinium chloride relies on diffraction techniques. While X-ray crystallography is the workhorse method, neutron diffraction offers a crucial advantage in precisely locating hydrogen atoms.

Protocol: Single-Crystal X-ray Diffraction

This workflow outlines the essential steps for determining the structure of a compound like anilinium chloride.

-

Synthesis and Crystallization:

-

Anilinium chloride is synthesized by treating aniline with hydrochloric acid.[1]

-

Single crystals suitable for diffraction are grown, typically by slow evaporation of a saturated solution (e.g., in ethanol). The quality of the crystal is paramount for obtaining high-resolution data.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations, which improves the quality of the diffraction pattern.

-

The crystal is irradiated with a monochromatic X-ray beam and rotated.

-

A detector records the positions and intensities of the diffracted X-ray beams at thousands of different crystal orientations.

-

-

Structure Solution and Refinement:

-

The diffraction data (a set of reflections) is processed to determine the unit cell dimensions and space group.

-

Initial atomic positions are determined using direct methods or Patterson methods (computational algorithms that phase the diffraction data).

-

The initial structural model is refined using a least-squares algorithm. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although their positions can be determined from difference Fourier maps in high-quality data.

-

Caption: Workflow for single-crystal X-ray diffraction.

The Role of Neutron Diffraction

While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus.[6] This has a critical consequence: the scattering power of a hydrogen atom is very low for X-rays but significant for neutrons.[7] Therefore, neutron diffraction experiments are uniquely capable of determining the precise positions of hydrogen atoms.[6]

For a system like anilinium chloride, a neutron diffraction study would provide:

-

Unambiguous location of the -NH₃⁺ protons.

-

Precise N-H bond lengths and H-N-H bond angles.

-

Accurate geometry of the N-H···Cl hydrogen bonds , including the H···Cl distances and N-H···Cl angles, which is fundamental to understanding the strength and nature of these interactions.[6]

Conclusion and Outlook

The crystal structure of anilinium chloride is a classic example of a salt held together by a robust network of charge-assisted N-H···Cl hydrogen bonds. The protonation of aniline leads to a distinct tetrahedral geometry at the nitrogen center and an elongation of the C-N bond, erasing the partial double-bond character seen in the parent amine. The arrangement of ions in the monoclinic Cc space group is a direct consequence of optimizing these strong electrostatic and hydrogen-bonding interactions, supplemented by weaker π-stacking forces between the phenyl rings.

For scientists in pharmaceutical development, the structural principles exemplified by anilinium chloride are directly applicable to understanding the solid-state properties of amine-containing APIs. The choice of a salt form is a critical decision in drug design, impacting everything from stability to bioavailability. A thorough crystallographic characterization, employing both X-ray and, where necessary, neutron diffraction, provides the foundational data required to rationalize these properties and engineer crystalline materials with desired characteristics.

References

-

Brown, C. J. (1949). The crystal structure of aniline hydrochloride. Acta Crystallographica, 2(4), 228-232. [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

-

Gelbrich, T., Threlfall, T. L., & Hursthouse, M. B. (2007). The anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 63(10), o591-o593. [Link]

-

Bouacida, S., et al. (2009). 4-(Carboxymethyl)anilinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1563–o1564. [Link]

-

Fisher, Z. & Langan, P. (2014). Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 5), 1221–1231. [Link]

-

ISIS Neutron and Muon Source. (n.d.). Will the real structure please step forward? Retrieved from [Link]

Sources

- 1. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ISIS Will the real structure please step forward [isis.stfc.ac.uk]

Anilinium Chloride: A Mechanistic Guide to its Catalytic Action in Organic Synthesis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Anilinium chloride, C₆H₅NH₃⁺Cl⁻, is a simple ammonium salt that has emerged as a remarkably versatile and efficient catalyst in a diverse array of organic transformations. Often overlooked in favor of more complex catalytic systems, its utility stems from a unique combination of mild Brønsted acidity, ease of handling, low cost, and favorable environmental profile. This guide provides an in-depth exploration of the mechanistic principles governing the action of anilinium chloride. We will dissect its role in classic named reactions such as the Fischer indole synthesis and Pechmann condensation, explore its function as a phase-transfer catalyst, and discuss its application in modern multicomponent reactions. Through a synthesis of established literature and field-proven insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage anilinium chloride in their synthetic endeavors.

Core Principles: The Catalytic Nature of Anilinium Chloride

The primary role of anilinium chloride in organic reactions is that of a Brønsted acid catalyst . Formed from the reaction of the weak base aniline with hydrochloric acid, the anilinium cation (C₆H₅NH₃⁺) is a proton donor.[1] Its efficacy is rooted in its moderate acidity, with a pKa of approximately 4.6 (calculated from a Ka of 2.51 x 10⁻⁵).[2] This positions it as a "mild" acid catalyst, potent enough to protonate and activate substrates like carbonyls and imines, yet gentle enough to avoid the degradation of sensitive functional groups or the promotion of unwanted side reactions often associated with strong mineral acids like H₂SO₄ or Lewis acids like AlCl₃.[3][4]

This tunable reactivity allows for a high degree of chemoselectivity, a critical parameter in the synthesis of complex pharmaceutical intermediates. The general mechanism of action involves the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent nucleophilic attack or intramolecular rearrangement.

Logical Relationship: General Brønsted Acid Catalysis by Anilinium Chloride

Caption: Generalized catalytic cycle of anilinium chloride in organic reactions.

Mechanism in Action: Key Synthetic Applications

The Fischer Indole Synthesis

The Fischer indole synthesis is a foundational method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] While traditionally employing strong acids, anilinium chloride offers a milder alternative, improving yields and substrate scope, especially with acid-sensitive molecules.

Mechanism:

-

Hydrazone Formation: The reaction begins with the condensation of phenylhydrazine and a ketone (e.g., cyclohexanone) to form the corresponding phenylhydrazone.

-

Protonation & Tautomerization: The anilinium ion protonates the imine nitrogen of the hydrazone. This facilitates tautomerization to the more reactive enamine intermediate.

-

[6][6]-Sigmatropic Rearrangement: This is the key mechanistic step. The protonated enamine undergoes a concerted pericyclic rearrangement, breaking a C-C bond and forming a new C-C bond, which disrupts the aromaticity of the phenyl ring.[5][7]

-

Rearomatization & Cyclization: A proton transfer restores aromaticity, yielding a diimine intermediate. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate to generate the final, stable aromatic indole product.[4]

Experimental Protocol: Synthesis of Tetrahydrocarbazole

-

Reactant Preparation: In a 100 mL round-bottom flask, combine phenylhydrazine (1.0 eq, 10 mmol, 1.08 g) and cyclohexanone (1.05 eq, 10.5 mmol, 1.03 g).

-

Catalyst Addition: Add anilinium chloride (0.15 eq, 1.5 mmol, 0.19 g) to the mixture.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethanol and cool further in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford pure tetrahydrocarbazole.

The Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-keto ester under acidic catalysis.[8][9] Anilinium chloride has proven to be a highly effective and environmentally benign catalyst for this transformation, often proceeding under solvent-free conditions.[10]

Mechanism:

-

Transesterification: The anilinium ion first catalyzes the transesterification between the phenol and the β-keto ester.

-

Keto-Enol Tautomerization & Activation: The catalyst promotes the tautomerization of the keto group, and protonation of the carbonyl oxygen activates it for electrophilic attack.

-

Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl is attacked by the electron-rich phenol ring at the ortho position in a Friedel-Crafts-type acylation.

-

Dehydration: The resulting intermediate undergoes acid-catalyzed dehydration to form the final α,β-unsaturated lactone, the coumarin ring system.[9][11]

Data Presentation: Catalyst Comparison for Pechmann Condensation

The following table compares the efficacy of anilinium chloride with other common acid catalysts in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| H₂SO₄ | 80 °C, solvent-free | 30 min | 92 | [11] |

| Anilinium Chloride | 110 °C, solvent-free | 1.5 h | 87 | [10] |

| Choline Chloride-based DES | 110 °C, solvent-free | 2-4 h | 75-85 | [10] |

| No Catalyst | 110 °C, solvent-free | 12 h | <10 | [10] |

Experimental Workflow: Pechmann Condensation

Caption: Standardized workflow for anilinium chloride-catalyzed Pechmann condensation.

Anilinium Salts in Phase-Transfer Catalysis

Beyond its role as a Brønsted acid, anilinium chloride can function as a phase-transfer catalyst (PTC) . This is particularly relevant in biphasic systems (e.g., aqueous/organic) where a reactant anion (like CN⁻ or OH⁻) resides in the aqueous phase while the organic substrate is in the non-polar phase.[12]

Mechanism: The lipophilic anilinium cation forms an ion pair with the reactant anion at the phase interface. This ion pair has sufficient organic character to migrate into the organic phase, delivering the "naked" and highly reactive anion to the substrate. After the reaction, the anilinium cation can return to the aqueous phase to repeat the cycle. This mechanism is particularly effective for promoting substitution reactions that would otherwise be extremely slow due to the immiscibility of the reactants.[13]

Conclusion and Future Directions

Anilinium chloride is a powerful, cost-effective, and environmentally conscious catalyst whose mechanism of action is primarily rooted in its mild Brønsted acidity. This property allows for the efficient activation of substrates in a controlled manner, making it an ideal catalyst for a range of classic and modern organic transformations, including indole and coumarin syntheses. Its additional capacity to act as a phase-transfer catalyst further broadens its synthetic utility. For researchers and process chemists in drug development, a thorough understanding of these mechanisms is key to designing robust, scalable, and selective synthetic routes. Future research will likely continue to expand the applications of anilinium chloride and its derivatives, particularly in the development of novel multicomponent reactions and in the formulation of task-specific protic ionic liquids.

References

-

Title: Anilinium chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com Source: Chegg.com URL: [Link]

-

Title: Fischer Indole Synthesis Source: Name-Reaction.com URL: [Link]

-

Title: Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pechmann condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of indoles - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks Source: GeeksforGeeks URL: [Link]

-

Title: Fischer Indole Synthesis - J&K Scientific LLC Source: J&K Scientific LLC URL: [Link]

-

Title: What is the mechanism for the reaction of acetyl chloride and aniline? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Source: National Center for Biotechnology Information URL: [Link]

-

Title: Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Aniline synthesis by amination (arylation) - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH Source: National Institutes of Health URL: [Link]

-

Title: 20.7: Reactions of Arylamines - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Anilines: Reactions, Reaction Mechanisms and FAQs - Allen Source: Allen Institute URL: [Link]

-

Title: anilinium chloride - ChemBK Source: ChemBK URL: [Link]

-

Title: Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

-

Title: Anilinium chloride - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System Source: ResearchGate URL: [Link]

-

Title: A cheap cholinium ionic liquid... efficient and reusable catalyst for the Pechmann reaction under solvent-free conditions. Source: RSC Advances URL: [Link]

-

Title: Aniline hydrochloride - NIST WebBook Source: NIST URL: [Link]

-

Title: Industrial Phase-Transfer Catalysis Source: PTC Communications, Inc. URL: [Link]

-

Title: Making Aniline HCl - YouTube Source: YouTube URL: [Link]

Sources

- 1. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 2. Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com [chegg.com]

- 3. nbinno.com [nbinno.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. Pechmann Condensation [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. phasetransfer.com [phasetransfer.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Elucidation of Phenylazanium Chloride: A Guide to IR and NMR Analysis

An in-depth technical guide by a Senior Application Scientist

Foreword: In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of reagents and intermediates is a cornerstone of scientific rigor. Phenylazanium chloride, known more commonly as aniline hydrochloride, serves as a fundamental building block in numerous synthetic pathways, particularly in the synthesis of dyes and pharmaceuticals. Its purity and structural integrity are paramount. This guide provides an in-depth analysis of the key spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to characterize this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Molecular Subject: Phenylazanium Chloride (Aniline Hydrochloride)

Phenylazanium chloride (C₆H₈ClN) is the hydrochloride salt of aniline.[1][2][3] The formation of this salt via the protonation of aniline's amino group is a critical transformation that profoundly influences its chemical and spectroscopic properties.

Chemical Structure: C₆H₅NH₂ · HCl

The key structural features dictating its spectroscopic signature are:

-

The Anilinium Cation ([C₆H₅NH₃]⁺): The protonation of the nitrogen atom removes the lone pair from conjugation with the phenyl ring and introduces a positive charge. This has a significant electron-withdrawing effect, deshielding the aromatic protons and altering the C-N bond character.[4]

-

The Phenyl Ring: A monosubstituted benzene ring, whose C-H and C=C bonds give rise to characteristic signals.

Understanding this acid-base transformation is the first step in predicting and interpreting the resulting spectra. The presence of the -NH₃⁺ group, as opposed to the -NH₂ group in aniline, is the most diagnostically significant feature we will be probing.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For phenylazanium chloride, IR provides definitive evidence of the anilinium ion's presence.

Interpretation of the Phenylazanium Chloride IR Spectrum

The IR spectrum is dominated by features of the anilinium ion and the aromatic ring. The most telling characteristic is the broad, strong absorption band associated with the N-H stretching of the ammonium group, a feature absent in the spectrum of aniline.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality & Insight |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad | This broadness is a classic indicator of a charged amine salt undergoing extensive hydrogen bonding in the solid state. This is the primary diagnostic peak confirming protonation.[6] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | These absorptions correspond to the stretching vibrations of the C-H bonds on the phenyl ring. Their position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbon. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. Multiple bands are typically observed in this region.[6] |

| C-N Stretch | 1350 - 1250 | Medium | This band corresponds to the stretching of the carbon-nitrogen bond. The bond character is altered upon protonation, influencing its position.[6] |

| Aromatic C-H Bend | 900 - 675 | Strong | These strong absorptions are due to out-of-plane bending of the C-H bonds on the ring. The specific pattern in this "fingerprint region" can help confirm a monosubstituted benzene ring.[6] |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet technique is a robust and widely used method for obtaining high-quality IR spectra of solid samples.[6][7] The principle is to disperse the solid analyte in a matrix of potassium bromide, which is transparent to IR radiation, and press it into a thin, transparent disc.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of phenylazanium chloride and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.[6]

-

Grinding: Transfer both components to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to minimize light scattering and produce a high-quality spectrum.

-

Pellet Formation: Transfer the powder into the collar of a hydraulic press. Assemble the press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a translucent or transparent pellet.[7]

-

Background Acquisition: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Record the sample spectrum over the standard range of 4000-400 cm⁻¹.[6] The instrument software will automatically subtract the background spectrum.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce connectivity and fine structural details.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of phenylazanium chloride is markedly different from that of aniline, primarily due to the deshielding effect of the positively charged -NH₃⁺ group.

Choice of Solvent: The selection of a suitable deuterated solvent is a critical experimental decision. Phenylazanium chloride is a salt and has poor solubility in nonpolar solvents like CDCl₃. DMSO-d₆ (dimethyl sulfoxide-d₆) is an excellent choice as it readily dissolves the salt and its residual proton signal (at ~2.50 ppm) does not typically interfere with the analyte signals.[6]

| Proton Assignment | Expected Chemical Shift (δ, ppm in DMSO-d₆) | Multiplicity | Integration | Causality & Insight |

| -NH₃⁺ | ~9.0 - 10.0 | Broad Singlet (br s) | 3H | The strong deshielding is caused by the positive charge on the nitrogen. The signal is broad due to rapid proton exchange with trace amounts of water in the solvent and quadrupolar relaxation from the ¹⁴N nucleus.[4] |

| Aromatic Protons (ortho, meta, para) | ~7.5 - 7.8 | Multiplet (m) | 5H | All aromatic protons are shifted downfield compared to aniline because the -NH₃⁺ group is strongly electron-withdrawing, reducing the electron density of the ring. The signals for the ortho, meta, and para protons may overlap, presenting as a complex multiplet. |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon backbone. Due to the molecule's symmetry (a plane passing through C1 and C4), we expect to see four distinct signals for the six aromatic carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm in DMSO-d₆) | Causality & Insight |

| C1 (ipso) | ~130 - 135 | The carbon directly attached to the -NH₃⁺ group. Its chemical shift is influenced by the electronegativity and inductive effects of the substituent. |

| C2, C6 (ortho) | ~129 - 130 | These carbons are adjacent to the substituent and are deshielded by its electron-withdrawing effect. |

| C4 (para) | ~125 - 128 | The para carbon is also deshielded, though the effect is transmitted through the entire ring. |

| C3, C5 (meta) | ~118 - 122 | The meta carbons are typically the least affected by the substituent compared to the ortho and para positions. |

Experimental Protocol: NMR Analysis

Proper sample preparation is essential for acquiring high-resolution NMR spectra.[8]

Step-by-Step Methodology:

-

Sample Preparation: Weigh 5-10 mg of phenylazanium chloride for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[6][8]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a micropipette.[6] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final solution height should be ~4-5 cm.[8]

-

Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints. Place the tube in a spinner turbine, adjust its depth using a gauge, and insert it into the NMR spectrometer.

-

Acquisition:

-

Locking & Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process.[8]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[6]

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Integrated Analysis: A Unified Conclusion

Neither IR nor NMR alone tells the whole story. The power of spectroscopic analysis lies in the integration of complementary data. The logical workflow for full structural confirmation is a multi-step process that leverages the strengths of each technique.

Caption: Integrated workflow for structural elucidation.

References

-

National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline hydrochloride Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline hydrochloride UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline hydrochloride Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Image]. Retrieved from [Link]

-

University of Mustansiriyah, College of Pharmacy. (2019). Experiment- 6. Retrieved from [Link]

Sources

- 1. Aniline hydrochloride [webbook.nist.gov]

- 2. Aniline hydrochloride [webbook.nist.gov]

- 3. Aniline hydrochloride [webbook.nist.gov]